4-Chloro-2-methylquinolin-7-OL
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Overview
Description
4-Chloro-2-methylquinolin-7-OL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a chlorine atom and a hydroxyl group in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylquinolin-7-OL typically involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetaldehyde in the presence of a catalyst such as hydrochloric acid . Microwave-assisted synthesis has also been explored to achieve higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylquinolin-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The chlorine atom can be reduced to form 2-methylquinolin-7-OL.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methylquinolin-7-OL.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylquinolin-7-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Potential use in the development of anticancer and antiviral drugs.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylquinolin-7-OL involves its interaction with various molecular targets. For instance, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the chlorine atom.
2-Methylquinoline: Similar structure but lacks the hydroxyl group.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness
4-Chloro-2-methylquinolin-7-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-chloro-2-methylquinolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-9(11)8-3-2-7(13)5-10(8)12-6/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCDGSERYQSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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